3-[(3-Methoxyphenyl)methyl]cyclohexanone
CAS No.: 171046-92-7
Cat. No.: VC20924668
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171046-92-7 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
| Standard InChI | InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3 |
| Standard InChI Key | SHLAQNMUAQEQED-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2CCCC(=O)C2 |
| Canonical SMILES | COC1=CC=CC(=C1)CC2CCCC(=O)C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Synthesis Methodologies
Alkylation Approach
One potential synthetic route involves the alkylation of cyclohexanone at the 3-position:
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Generation of the cyclohexanone enolate using a strong base (e.g., LDA, sodium hydride)
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Reaction with 3-methoxybenzyl halide (bromide or chloride)
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Workup and purification to obtain the target compound
This approach is similar to methods used for synthesizing other benzylated cyclohexanone derivatives, where regioselective alkylation can be achieved under controlled conditions with appropriate bases.
Modified Grignard Reaction
Drawing inspiration from the synthesis of related compounds described in the patent literature, a modified Grignard approach might involve:
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Preparation of a suitable 3-functionalized cyclohexanone derivative
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Formation of the 3-methoxyphenylmagnesium bromide Grignard reagent from 3-bromoanisol and magnesium in THF
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Controlled reaction between these components followed by appropriate workup
The use of additives such as lithium chloride and specific ethers (as described for the synthesis of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol) might influence the reaction's efficiency and selectivity .
Reaction Considerations and Optimization
For laboratory-scale synthesis, several parameters would need careful optimization:
Chemical Reactivity and Transformations
Functional Group Reactivity
3-[(3-Methoxyphenyl)methyl]cyclohexanone contains two primary reactive centers that determine its chemical behavior:
Carbonyl Reactivity
The cyclohexanone carbonyl group represents a primary site for various transformations:
| Reaction Type | Reagents | Expected Products | Potential Applications |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Precursor to more complex structures |
| Reductive Amination | Primary/secondary amines, NaBH₃CN | Amine derivatives | Pharmaceutical intermediates |
| Wittig Reaction | Phosphonium ylides | Alkene derivatives | Synthesis of unsaturated compounds |
| Aldol Condensation | Base-catalyzed | α,β-Unsaturated derivatives | Building blocks for complex molecules |
Aromatic Ring Modifications
The 3-methoxyphenyl moiety offers additional reaction possibilities:
Conformational Analysis
Synthetic Utility
3-[(3-Methoxyphenyl)methyl]cyclohexanone could serve as a valuable intermediate in organic synthesis:
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics of 3-[(3-Methoxyphenyl)methyl]cyclohexanone would include:
Infrared Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|
| C=O (cyclohexanone) | 1705-1715 | Strong |
| C-O-C (methoxy) | 1230-1250 | Medium to strong |
| Aromatic C=C | 1580-1600 | Medium |
| Aliphatic C-H | 2850-2950 | Medium |
Nuclear Magnetic Resonance
Expected ¹H NMR signals:
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 6.70-7.30 | Complex pattern | 4H |
| Methoxy protons | 3.75-3.85 | Singlet | 3H |
| Benzylic protons | 2.50-2.70 | Doublet or multiplet | 2H |
| α-Carbonyl protons | 2.20-2.40 | Complex multiplet | 3H |
| Remaining cyclohexanone | 1.50-2.20 | Complex multiplets | 6H |
| Expected ¹³C NMR signals would include the carbonyl carbon at approximately 210 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon at approximately 55 ppm, and various aliphatic carbons between 20-50 ppm. |
Chromatographic Analysis
For identification and quantification, the following chromatographic methods would be suitable:
| Method | Conditions | Expected Outcome |
|---|---|---|
| HPLC | C18 column, methanol/water gradient, UV detection at 254 nm | Single peak with characteristic retention time |
| GC-MS | DB-5 column, temperature program 80-300°C | Molecular ion at m/z 218, characteristic fragmentation pattern |
| TLC | Silica gel, hexane/ethyl acetate (7:3) | Single spot with Rf value approximately 0.4-0.5 |
Comparison with Structural Analogues
Structural Variations and Property Differences
Structure-Activity Relationships
Drawing from research on structurally related compounds, particularly those featuring 3-hydroxyphenyl or 3-methoxyphenyl moieties, several structure-activity patterns emerge:
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The specific position of oxygen-containing substituents on the phenyl ring significantly impacts receptor binding properties, with meta-substitution often conferring distinct biological activities compared to para-substitution
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The conformational orientation of the aromatic ring relative to the cyclohexane/cyclohexanone scaffold plays a crucial role in determining biological activity, particularly for compounds interacting with opioid receptors
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The nature of the linkage between the phenyl ring and the cyclohexane/cyclohexanone moiety (direct attachment vs. methylene bridge) affects molecular flexibility and binding characteristics
These relationships suggest that 3-[(3-Methoxyphenyl)methyl]cyclohexanone might possess unique biological properties worthy of further investigation, particularly in pharmacological contexts related to those of structurally similar compounds.
Research Limitations and Future Directions
Current Knowledge Gaps
Despite the structural analysis and theoretical considerations presented, several significant limitations exist in the current knowledge about 3-[(3-Methoxyphenyl)methyl]cyclohexanone:
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Lack of experimentally determined physical and spectroscopic data specifically for this compound
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Limited published synthesis methods targeting this exact structure
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Absence of biological activity studies focused on this specific compound
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Incomplete understanding of its conformational preferences in different environments
These limitations reflect gaps in the published literature regarding this specific compound, despite the existence of research on structurally related derivatives.
Proposed Research Directions
To address these knowledge gaps, several research avenues warrant exploration:
| Research Area | Specific Studies | Potential Impact |
|---|---|---|
| Synthetic Methodology | Development of efficient, regioselective synthesis routes | Enable further studies by providing reliable access to the compound |
| Physical Characterization | Comprehensive determination of physical constants and spectroscopic data | Establish fundamental properties for identification and quality control |
| Conformational Analysis | Computational and experimental studies of conformational preferences | Understand structure-property relationships |
| Biological Evaluation | Screening against receptor panels, particularly opioid receptors | Identify potential therapeutic applications |
| Structure-Activity Relationships | Synthesis and testing of close structural analogues | Determine effect of subtle structural variations on activity |
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